

Flt3-IN-3: A Comparative Guide to Tyrosine Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the FMS-like tyrosine kinase 3 (Flt3) inhibitor, Flt3-IN-3, and its selectivity profile against other tyrosine kinases. The information presented is based on available experimental data to offer an objective overview for research and drug development applications.

Selectivity Profile of Flt3-IN-3

Flt3-IN-3 is a potent inhibitor of the Flt3 receptor tyrosine kinase. Quantitative analysis of its inhibitory activity reveals high potency against both wild-type Flt3 and a common resistance-conferring mutant, D835Y. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating strong and specific binding to the kinase.

Kinase Target	IC50 (nM)
Flt3 (Wild-Type)	13
Flt3 (D835Y mutant)	8
Flt3 (Internal Tandem Duplication - ITD)	3

Data sourced from commercially available information.[1]



While comprehensive data on the selectivity of Flt3-IN-3 against a broad panel of other tyrosine kinases is not widely published, its primary activity is directed towards Flt3. Further independent screening would be necessary to fully elucidate its off-target effects.

Experimental Protocols

The determination of the inhibitory activity of Flt3-IN-3 is typically achieved through in vitro biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibition of Flt3 kinase activity by Flt3-IN-3.

Objective: To determine the IC50 value of Flt3-IN-3 against purified Flt3 kinase.

Methodology:

- Reagents and Materials:
 - Recombinant human Flt3 kinase (wild-type and mutant forms)
 - Kinase-specific peptide substrate
 - Adenosine triphosphate (ATP)
 - Flt3-IN-3 (solubilized in Dimethyl sulfoxide DMSO)
 - Kinase reaction buffer
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay)
 - Microtiter plates
- Procedure:
 - A serial dilution of Flt3-IN-3 is prepared in the kinase reaction buffer.
 - The recombinant Flt3 kinase and the peptide substrate are added to the wells of a microtiter plate.



- The serially diluted Flt3-IN-3 is added to the respective wells. A control group with DMSO vehicle is included.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is incubated at a controlled temperature for a specific duration.
- The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
- The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Flt3-IN-3 concentration.

Cellular Proliferation Assay

This assay assesses the ability of Flt3-IN-3 to inhibit the growth of cancer cells that are dependent on Flt3 signaling.

Objective: To determine the anti-proliferative IC50 value of Flt3-IN-3 in Flt3-dependent cell lines.

Methodology:

- Cell Lines:
 - MV4-11 (human acute myeloid leukemia cell line with Flt3-ITD mutation)
 - MOLM-13 (human acute myeloid leukemia cell line with Flt3-ITD mutation)
- Reagents and Materials:
 - Cell culture medium and supplements
 - Flt3-IN-3 (solubilized in DMSO)
 - Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
 - 96-well cell culture plates



• Procedure:

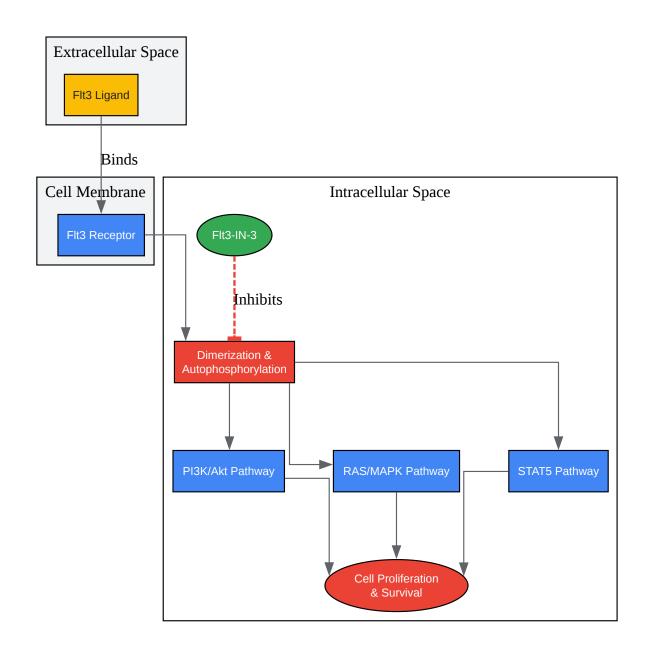
- Cells are seeded into 96-well plates at a predetermined density.
- A serial dilution of Flt3-IN-3 is added to the wells.
- The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
- The cell viability reagent is added to each well, and the luminescent signal, which is proportional to the number of viable cells, is measured using a microplate reader.
- The IC50 value is determined from the dose-response curve of cell viability versus Flt3-IN-3 concentration.

Flt3 Signaling Pathway and Inhibition

The FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells and progenitor cells.[2] In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[2]

Flt3-IN-3 acts as an inhibitor of this signaling pathway by blocking the kinase activity of the Flt3 receptor.





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Caption: Flt3 signaling pathway and the inhibitory action of Flt3-IN-3.



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References

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- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
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